![molecular formula C17H25NO4S B2487011 Methyl 6-(tert-butyl)-2-(2-methoxyacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 773151-86-3](/img/structure/B2487011.png)
Methyl 6-(tert-butyl)-2-(2-methoxyacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to the requested molecule often involves multi-step reactions that include the formation of thiophene derivatives through condensation, cyclization, and functional group modification processes. A typical approach might involve the Gewald reaction, a method used to synthesize thiophene derivatives starting from ketones, cyanoacetates, and sulfur. For instance, a synthesis method described involves the reaction of ethyl (E)-2-((5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate or its analogs with potassium tert-butoxide to yield complex thiophene derivatives (Batuev et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of thiophene derivatives, including X-ray crystallography and density functional theory (DFT) analyses, provides insights into the arrangement of atoms within the molecule, its conformation, and intramolecular interactions such as hydrogen bonding. For example, one study characterizes the crystal and molecular structure of a thiophene derivative, highlighting the presence of intramolecular hydrogen bonds stabilizing the structure (Çolak et al., 2021).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, including substitution, esterification, and condensation reactions, which alter their chemical properties. These reactions can introduce new functional groups, affecting the molecule's reactivity and interaction with other chemicals. For example, the bromination, nitration, and acetylation of benzo[b]thiophene derivatives have been investigated, revealing patterns of substitution and the formation of new derivatives (Clarke et al., 1973).
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research into similar compounds focuses on the synthesis of novel heterocyclic compounds with potential biological activity. For example, Abu‐Hashem et al. (2020) synthesized new heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities, indicating the potential for developing new therapeutic agents. This research highlights the importance of exploring complex molecules for their biological properties and applications in medicine (Abu‐Hashem et al., 2020).
Luminescence Sensing and Pesticide Removal
Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate demonstrate the utility of complex molecules in environmental monitoring and remediation. Zhao et al. (2017) reported on MOFs that can act as efficient luminescent sensory materials for detecting environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Moreover, these MOFs showed promise in trapping pesticides from waste solutions, illustrating the potential for such compounds in environmental science (Zhao et al., 2017).
Group Transfer Polymerization
The research by Raynaud et al. (2009) explores the use of N-heterocyclic carbenes in the polymerization of methacrylic and acrylic monomers, including methyl methacrylate (MMA) and tert-butylacrylate (tBA). This polymerization process highlights the role of complex molecules in developing new polymeric materials with potential applications in various industries, from manufacturing to biotechnology (Raynaud et al., 2009).
Propiedades
IUPAC Name |
methyl 6-tert-butyl-2-[(2-methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-17(2,3)10-6-7-11-12(8-10)23-15(14(11)16(20)22-5)18-13(19)9-21-4/h10H,6-9H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDIMTALOQDDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

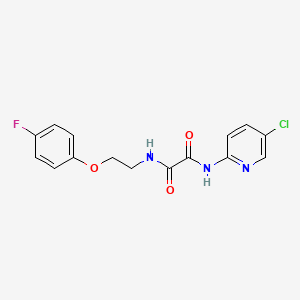
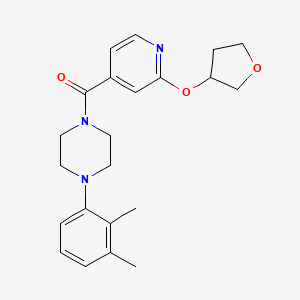
![(1R,2R,4S)-2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2486932.png)
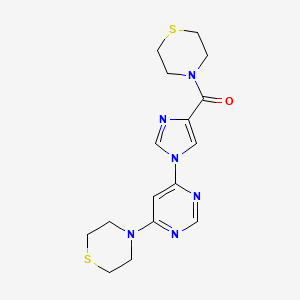
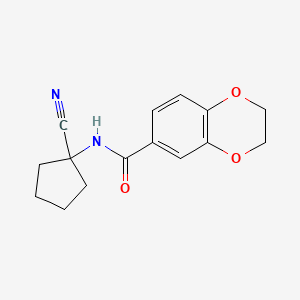

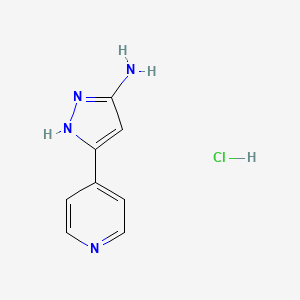
![Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate](/img/structure/B2486942.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2486945.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2486946.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2486950.png)
![N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2486951.png)